4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]
Description
Properties
IUPAC Name |
4-chlorospiro[1,2-dihydroindole-3,4'-oxane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-2-1-3-10-11(9)12(8-14-10)4-6-15-7-5-12/h1-3,14H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCMFURWEFLEDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] involves several steps. One common method includes the reaction of indole derivatives with appropriate reagents to form the spirocyclic structure. For instance, the synthesis might start with the chlorination of an indole derivative followed by cyclization to form the spiro compound . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
4-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Spiro[indole-oxane] Derivatives
(a) 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] Hydrochloride
- Structure : Bromine at position 5 vs. chlorine at position 3.
- Synthesis : Commercial availability (e.g., CymitQuimica) indicates scalable synthesis, likely via halogenation of the indole precursor .
- Applications : Used as a building block for drug discovery, with bromine enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Physical Data: Molecular weight 292.62 g/mol (C₁₂H₁₅BrClNO), compared to 227.70 g/mol for the 4-chloro analogue .
(b) Unsubstituted 1,2-Dihydrospiro[indole-3,4'-oxane] Hydrochloride
- Structure: No substituents on the indole ring.
- Collision Cross-Section (CCS) : Predicted CCS for [M+H]+ is 142.8 Ų , indicating a compact structure compared to bulkier analogues .
- Reactivity : The absence of electron-withdrawing groups (e.g., Cl, Br) may reduce electrophilic substitution activity at the indole ring.
Spiro[indole-piperidine] Derivatives
(a) 6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one
- Structure : Piperidine ring replaces oxane; ketone at position 2.
- Molecular Weight : 236.7 g/mol (C₁₂H₁₃ClN₂O), slightly higher than oxane analogues due to the nitrogen-rich piperidine ring .
- Stability : Piperidine derivatives may exhibit enhanced basicity compared to oxane-containing compounds, influencing solubility and pharmacokinetics.
(b) 4-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine] Derivatives
- Example : 1-{2-[4-Chloro-1′-(2,2-dimethylpropyl)-7-hydroxy-1,2-dihydrospiro[indole-3,4′-piperidine]-1-yl]phenyl}-3-{5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl}urea
- Bioactivity : Demonstrated potent P2Y1 antagonism (IC₅₀ < 10 nM), highlighting the pharmacological relevance of spiro-piperidine scaffolds .
- Key Difference : Piperidine’s amine functionality enables hydrogen bonding and salt formation, unlike the ether-linked oxane.
Tetrahydrocarbazole Analogues
4-Chloro-8-nitrotetrahydrocarbazole
Research Implications and Gaps
- Synthetic Challenges : Direct synthesis data for 4-chloro derivatives are sparse; future work could optimize halogenation protocols (e.g., electrophilic substitution or directed ortho-metalation).
- Biological Screening : Oxane-based spiro compounds lack reported bioactivity data, unlike piperidine analogues (e.g., P2Y1 antagonists ).
- Physicochemical Profiling : CCS and solubility studies for 4-chloro derivatives are needed to predict ADMET properties.
Biological Activity
4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] features a spirocyclic structure that is characteristic of many biologically active compounds. The presence of the chloro substituent and the indole moiety contributes to its unique pharmacological profile.
Antithrombotic Effects
Recent studies have highlighted the antithrombotic properties of related compounds in the same chemical family. For instance, a compound structurally similar to 4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] demonstrated robust antithrombotic effects in vivo. It was shown to improve the bleeding risk profile compared to traditional P2Y12 antagonists like clopidogrel in rat models . This suggests a promising avenue for further exploration of 4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] as a potential therapeutic agent.
Neuroprotective Properties
Compounds derived from indole structures have been associated with neuroprotective effects. A study focusing on 2,3-dihydroindole derivatives indicated that such compounds could exhibit antioxidant properties and interact with melatonin receptors . Given the structural similarities, it is plausible that 4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] may also possess neuroprotective characteristics worth investigating.
The mechanisms through which 4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] exerts its biological effects are not yet fully elucidated. However, the following pathways have been suggested based on related compounds:
- P2Y Receptor Modulation : The antithrombotic activity may be mediated through modulation of P2Y receptors, which play a crucial role in platelet aggregation and thrombus formation .
- Antioxidant Activity : Similar compounds have been shown to scavenge free radicals and reduce oxidative stress, contributing to their neuroprotective effects .
Case Studies and Research Findings
Q & A
Q. How can researchers ensure compliance with safety protocols during large-scale synthesis?
- Methodological Answer : Follow guidelines from safety data sheets (SDS) for similar compounds (e.g., avoid strong oxidizers, use explosion-proof equipment). Implement waste neutralization protocols for chlorinated byproducts. Document hazard assessments under REACH or local regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
